![molecular formula C23H26ClNO4 B5484804 isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5484804.png)
isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate
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Overview
Description
Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate, also known as IBBCA, is a synthetic compound that has gained attention in recent years for its potential applications in scientific research.
Scientific Research Applications
Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have demonstrated its ability to suppress tumor growth in mice. In addition, isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate has been investigated for its potential use as a fluorescent probe for imaging cancer cells.
Mechanism of Action
The mechanism of action of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been suggested that isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate may act as a histone deacetylase inhibitor, leading to changes in gene expression.
Biochemical and Physiological Effects
isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate has been shown to have low toxicity in vitro and in vivo. It has been reported to have minimal effects on normal cells, while selectively targeting cancer cells. In addition, isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate has been shown to have anti-inflammatory effects, which may have implications for its use in other areas of research.
Advantages and Limitations for Lab Experiments
One advantage of using isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate in lab experiments is its high purity and good yields. In addition, its low toxicity and selective targeting of cancer cells make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential applications in other areas of research.
Future Directions
There are several future directions for research on isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate. One area of interest is its potential use as a fluorescent probe for imaging cancer cells. Further studies are needed to determine its efficacy and specificity in this application. In addition, more research is needed to fully understand the mechanism of action of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate, which may lead to the development of new cancer therapies. Finally, investigations into the anti-inflammatory effects of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate may have implications for its use in other areas of research, such as autoimmune diseases.
Synthesis Methods
The synthesis of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate involves the reaction of 4-chloroacetophenone with butyl 4-aminobenzoate, followed by the reaction of the resulting intermediate with isopropyl acrylate. The final product is obtained through purification and isolation steps. This method has been reported to yield high purity and good yields of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate.
properties
IUPAC Name |
propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4/c1-4-5-14-28-20-12-8-18(9-13-20)22(26)25-21(23(27)29-16(2)3)15-17-6-10-19(24)11-7-17/h6-13,15-16H,4-5,14H2,1-3H3,(H,25,26)/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPKFMNLFZEEJD-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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